molecular formula C16H19F3N2O2 B12463468 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B12463468
M. Wt: 328.33 g/mol
InChI Key: ILILFJPQVFKEBU-UHFFFAOYSA-N
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Description

4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound with a complex structure It features a piperidine ring, a trifluoromethyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group and the butanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-(piperidin-1-yl)-N-phenylbutanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-oxo-4-(morpholin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide: Contains a morpholine ring instead of a piperidine ring, potentially altering its reactivity and applications.

    4-oxo-4-(piperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]butanamide: The position of the trifluoromethyl group is different, which can affect the compound’s properties.

Uniqueness

The presence of the trifluoromethyl group in 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H19F3N2O2

Molecular Weight

328.33 g/mol

IUPAC Name

4-oxo-4-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)12-5-4-6-13(11-12)20-14(22)7-8-15(23)21-9-2-1-3-10-21/h4-6,11H,1-3,7-10H2,(H,20,22)

InChI Key

ILILFJPQVFKEBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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